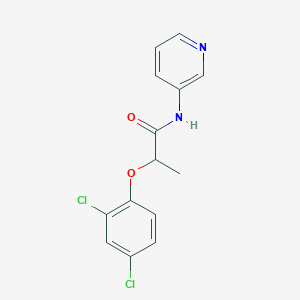![molecular formula C19H14FN3 B5344307 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed to act by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain signaling pathways involved in cell survival. Additionally, it has been reported to inhibit the replication of certain viruses by interfering with their life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications in various diseases, its diverse biological activities, and its relatively easy synthesis method. However, the limitations of using the compound in lab experiments include its potential toxicity, its limited solubility in water, and its relatively low potency compared to other compounds with similar activities.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and viral infections. Another direction is to explore its use as a diagnostic tool in imaging studies. Additionally, future studies could focus on improving the potency and selectivity of the compound, as well as its pharmacokinetic properties. Finally, the compound could be used as a starting point for the development of novel compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been reported in the literature. One of the methods involves the reaction of 4-fluoroacetophenone, methyl acetoacetate, and phenylhydrazine in the presence of a catalyst. The reaction mixture is then refluxed in ethanol to obtain the desired product. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-18(15-7-9-16(20)10-8-15)19-21-12-11-17(23(19)22-13)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVCWBWOQOFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![ethyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5344299.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)

![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)
